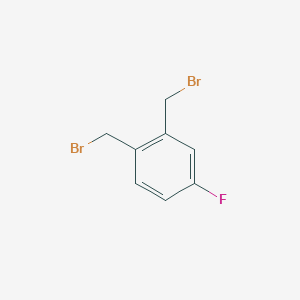

1,2-Bis(bromomethyl)-4-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(bromomethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAKGWBWUAVBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472499 | |

| Record name | 1,2-BIS(BROMOMETHYL)-4-FLUOROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55831-04-4 | |

| Record name | 1,2-BIS(BROMOMETHYL)-4-FLUOROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Bis Bromomethyl 4 Fluorobenzene

Direct Halogenation Approaches

Direct halogenation methods involve the introduction of bromine atoms onto the methyl groups of a precursor, typically 4-fluoro-o-xylene (B1295694). These methods are often favored for their atom economy and straightforward nature.

The most common and efficient method for the synthesis of 1,2-Bis(bromomethyl)-4-fluorobenzene is the free-radical bromination of 4-fluoro-o-xylene using N-Bromosuccinimide (NBS). masterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, is highly selective for the benzylic positions over the aromatic ring. masterorganicchemistry.comwikipedia.org

The reaction mechanism proceeds via a free-radical chain reaction. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or UV irradiation, is used to generate a bromine radical from NBS. wikipedia.org This radical then abstracts a hydrogen atom from one of the methyl groups of 4-fluoro-o-xylene, forming a stable benzylic radical. This benzylic radical subsequently reacts with another molecule of NBS to yield the monobrominated product and a succinimidyl radical, which continues the chain reaction. To achieve the desired dibromination, at least two equivalents of NBS are required.

The reaction is typically carried out by refluxing the reactants in an anhydrous, non-polar solvent, with carbon tetrachloride (CCl4) being a traditional choice. missouri.edu However, due to safety and environmental concerns, alternative solvents like acetonitrile (B52724) or methyl formate (B1220265) are increasingly used. organic-chemistry.orgsciencemadness.org Maintaining anhydrous conditions is crucial, as the presence of water can lead to the hydrolysis of the product. missouri.edu

Table 1: Typical Conditions for Wohl-Ziegler Bromination

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Starting Material | 4-fluoro-o-xylene | The precursor molecule. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br2, favoring radical substitution. masterorganicchemistry.com At least 2 equivalents are needed for dibromination. |

| Initiator | AIBN or Benzoyl Peroxide (BPO) | Initiates the free-radical chain reaction upon heating. wikipedia.org UV light can also be used. |

| Solvent | Carbon tetrachloride (CCl4), Acetonitrile | Anhydrous, non-polar solvent to facilitate the radical reaction. missouri.eduorganic-chemistry.org |

| Temperature | Reflux | Provides the energy needed to decompose the initiator and drive the reaction. |

While direct benzylic bromination of hydrocarbons with hydrogen bromide (HBr) is not a standard method, HBr is a common reagent for converting alcohols into the corresponding alkyl bromides. This approach is relevant in the context of multi-step syntheses where a diol intermediate is formed (see Section 2.2.1). The conversion of 1,2-bis(hydroxymethyl)-4-fluorobenzene to this compound can be readily achieved by treatment with concentrated aqueous HBr or HBr gas in a suitable solvent.

Multi-Step Synthetic Routes

Multi-step syntheses offer alternative pathways to the target compound, often starting from more complex or readily available precursors than 4-fluoro-o-xylene.

An alternative, multi-step route begins with 4-fluorophthalic anhydride (B1165640) or 4-fluorophthalic acid. This method involves two key transformations: the reduction of the carboxylic acid or anhydride functionalities to alcohols, followed by the conversion of the resulting diol to the desired dibromide.

Reduction to Diol: 4-fluorophthalic anhydride is first hydrolyzed to 4-fluorophthalic acid, which is then reduced to form the intermediate 1,2-bis(hydroxymethyl)-4-fluorobenzene. Powerful reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) are required for this transformation.

Conversion to Dibromide: The intermediate diol is then converted to this compound. This is a standard functional group conversion that can be accomplished using reagents like phosphorus tribromide (PBr3) or concentrated hydrobromic acid (HBr), as mentioned in section 2.1.2.

Table 2: Multi-Step Synthesis from 4-Fluorophthalic Anhydride

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1 | 4-Fluorophthalic anhydride | 1. H2O (hydrolysis) 2. LiAlH4 or BH3 (reduction) | 1,2-Bis(hydroxymethyl)-4-fluorobenzene |

| 2 | 1,2-Bis(hydroxymethyl)-4-fluorobenzene | PBr3 or conc. HBr | This compound |

This approach is the practical application of the direct halogenation method described in Section 2.1.1 and represents the most common synthetic route. The synthesis starts with 4-fluoro-o-xylene, which undergoes a double benzylic bromination. The reaction is carried out by refluxing 4-fluoro-o-xylene with at least two molar equivalents of N-bromosuccinimide and a catalytic amount of a radical initiator like AIBN in an inert solvent. The success of the reaction hinges on carefully controlling the stoichiometry to ensure both methyl groups are brominated. The product is typically isolated and purified by recrystallization.

Catalytic and Advanced Synthetic Techniques

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for benzylic bromination, moving away from hazardous solvents and stoichiometric initiators. These techniques often employ catalysis, particularly photocatalysis.

Visible-light photoredox catalysis has emerged as a powerful tool for radical reactions. mdpi.combeilstein-journals.org In this context, a photocatalyst (such as an Iridium or Ruthenium complex, or an organic dye like Eosin Y) absorbs visible light and initiates a radical chain process. mdpi.com This allows the benzylic bromination of substrates like 4-fluoro-o-xylene to be performed under milder conditions, often at room temperature.

Another advanced technique involves the use of continuous-flow reactors. A continuous-flow protocol for benzylic bromination has been developed where the reaction is activated by a household compact fluorescent lamp (CFL). organic-chemistry.org This method allows for better control over reaction parameters, improved safety, and easier scalability. Furthermore, it often utilizes less hazardous solvents, such as acetonitrile, in place of carbon tetrachloride. organic-chemistry.org These catalytic and flow-chemistry approaches represent the cutting edge of synthesis for compounds like this compound.

Table 3: Comparison of Synthetic Approaches

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Radical Bromination (NBS) | 4-fluoro-o-xylene | NBS, AIBN/BPO | Direct, high-yielding, selective for benzylic position. masterorganicchemistry.comwikipedia.org | Often uses hazardous solvents (CCl4), requires stoichiometric initiator. missouri.edu |

| From Phthalic Anhydride | 4-fluorophthalic anhydride | LiAlH4, PBr3/HBr | Uses an alternative starting material. | Multi-step, requires strong reducing agents. |

| Photocatalytic Bromination | 4-fluoro-o-xylene | Bromine source, photocatalyst, visible light | Mild conditions, high efficiency, environmentally friendly. mdpi.comresearchgate.net | Requires specialized photocatalysts and equipment. |

| Continuous-Flow Synthesis | 4-fluoro-o-xylene | NBS, light source | Excellent process control, enhanced safety, scalable. organic-chemistry.org | Requires investment in flow chemistry equipment. |

Phase-Transfer Catalysis in Dibromination Reactions

Phase-Transfer Catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate. crdeepjournal.org

In the context of dibromination for synthesizing this compound, PTC can offer several advantages. While benzylic bromination is often carried out under free-radical conditions which may not directly involve PTC, related nucleophilic substitution reactions to produce benzyl (B1604629) derivatives are classic examples of PTC applications. phasetransfer.com For instance, if a synthesis required the displacement of another leaving group by bromide, or if the brominating agent itself was an ionic species generated in an aqueous phase, PTC would be highly effective. The benefits of PTC include potentially milder reaction conditions, increased reaction rates, higher yields, and the ability to use less expensive and hazardous reagents. crdeepjournal.orgphasetransfer.com

The mechanism in a solid-liquid PTC system involves the solubilization of a solid reactant, forming an active ion-pair with the nucleophile, which is then transferred to the organic phase for reaction. crdeepjournal.org This can lead to highly selective reactions with reduced by-products compared to liquid-liquid systems. crdeepjournal.org

Regioselective and Chemoselective Considerations in Synthesis

The synthesis of this compound from 4-fluoro-o-xylene presents significant regioselective and chemoselective challenges.

Regioselectivity: The primary regioselective challenge is to ensure that bromination occurs exclusively at the benzylic C-H bonds of the two methyl groups rather than on the aromatic ring (C(sp²)–H bonds). sdu.edu.cn

Benzylic Bromination: This is typically achieved under free-radical conditions. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN - azobisisobutyronitrile) or photochemical activation (UV light) is the standard method, often referred to as the Wohl-Ziegler reaction. sdu.edu.cnresearchgate.net These conditions favor the abstraction of the weaker benzylic hydrogens to form a stable benzyl radical, which then reacts with the bromine source.

Aromatic Bromination: Electrophilic aromatic bromination would lead to the substitution of a hydrogen atom on the benzene (B151609) ring. The fluorine atom is an ortho-, para- director. This pathway is favored by Lewis acid catalysts and electrophilic bromine sources (like Br₂ with FeBr₃) and must be avoided. mdpi.comnih.gov

Chemoselectivity: This refers to the control over the degree of bromination. The goal is to replace one hydrogen on each of the two methyl groups to form the desired dibrominated product.

Mono- vs. Di-bromination: The reaction proceeds stepwise, first forming 1-(bromomethyl)-4-fluoro-2-methylbenzene. Controlling the stoichiometry of the brominating agent (e.g., two equivalents of NBS) is crucial to drive the reaction toward the desired dibrominated product.

Over-bromination: Using an excess of the brominating agent or prolonged reaction times can lead to the formation of undesired by-products such as 1,2-bis(dibromomethyl)-4-fluorobenzene (B1625840) or tribrominated species. Traditional methods using radical initiators can suffer from inferior chemoselectivity, generating these undesired products. sdu.edu.cn

The choice of reaction conditions is paramount. For example, photo-initiated reactions can sometimes offer better selectivity and higher yields compared to thermally initiated ones. gla.ac.uk

Synthetic Challenges and Optimization Strategies

Formation of Undesired By-products

The primary challenge in the synthesis of this compound is minimizing the formation of a mixture of brominated products. The similarity in reactivity between the starting material, the intermediate, and the product makes achieving high purity difficult.

Common By-products:

Monobrominated Intermediate: 1-(Bromomethyl)-4-fluoro-2-methylbenzene is the initial product. Incomplete reaction due to insufficient brominating agent or short reaction times will leave this intermediate in the final mixture.

Over-brominated Products: Benzylic dibromination on the same methyl group can occur, leading to the formation of 1-(dibromomethyl)-2-(bromomethyl)-4-fluorobenzene. Further bromination can also lead to 1,2-bis(dibromomethyl)-4-fluorobenzene. sdu.edu.cn

Aromatic Ring Bromination: Although less common under radical conditions, some bromination on the aromatic ring can occur, especially if reaction conditions are not strictly controlled. sdu.edu.cn This leads to isomers where a bromine atom is attached directly to the benzene ring.

The table below summarizes potential by-products and the conditions that may favor their formation.

| By-product Name | Structure | Favorable Conditions |

| 1-(Bromomethyl)-4-fluoro-2-methylbenzene | C₈H₈BrF | Insufficient brominating agent (<2 eq.); Short reaction time. |

| 1-(Dibromomethyl)-2-(bromomethyl)-4-fluorobenzene | C₉H₈Br₃F | Excess brominating agent (>2 eq.); High temperature; Prolonged reaction time. |

| 1,2-Bis(dibromomethyl)-4-fluorobenzene | C₈H₆Br₄F | Significant excess of brominating agent; Harsh reaction conditions. sci-hub.ru |

| Bromo-4-fluoro-1,2-dimethylbenzene Isomers | C₈H₈BrF | Presence of electrophilic catalysts; Non-selective brominating agents. sdu.edu.cn |

This table contains representative data compiled from general knowledge of benzylic bromination reactions.

Enhancement of Reaction Yields and Product Purity

Optimizing the synthesis of this compound involves carefully controlling reaction parameters to maximize the formation of the desired product while minimizing by-products.

Key Optimization Strategies:

Stoichiometry Control: Precise control over the molar ratio of the substrate (4-fluoro-o-xylene) to the brominating agent (e.g., NBS) is critical. Using slightly more than two equivalents of NBS can help drive the reaction to completion, but a large excess should be avoided to prevent over-bromination.

Choice of Solvent: The solvent can influence the reaction's selectivity. Non-polar solvents like carbon tetrachloride (CCl₄) or (trifluoromethyl)benzene are traditionally used for Wohl-Ziegler reactions, as they facilitate the radical chain mechanism while minimizing ionic side reactions. researchgate.net

Initiator and Reaction Conditions: The choice and concentration of the radical initiator (e.g., AIBN, benzoyl peroxide) and the reaction temperature must be optimized to maintain a steady rate of radical formation without promoting undesired side reactions. Photochemical initiation with UV light can offer a cleaner and more controlled reaction. gla.ac.uk

Gradual Addition: Adding the brominating agent portion-wise or as a solution over time can help maintain a low, steady concentration, which can improve selectivity and prevent localized high concentrations that lead to over-bromination.

Purification Techniques: Since the boiling points of the desired product and the various by-products may be close, purification by distillation can be challenging. Recrystallization is often the preferred method for obtaining a high-purity final product, taking advantage of differences in solubility and crystal lattice energy.

The following table outlines a comparison of potential synthetic approaches and their impact on yield and purity.

| Parameter | Approach 1: Thermal Initiation | Approach 2: Photochemical Initiation |

| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |

| Initiator | AIBN or Benzoyl Peroxide | UV Lamp (e.g., >300 nm) google.com |

| Solvent | Carbon Tetrachloride or Dichloromethane | (Trifluoromethyl)benzene researchgate.net |

| Temperature | Reflux temperature of solvent | Ambient or slightly elevated temperature |

| Typical Yield | Moderate | Good to High gla.ac.uk |

| Purity Issues | Higher potential for over-bromination and thermal decomposition by-products. sdu.edu.cn | Generally cleaner reaction with better selectivity; reduces thermal stress on reactants and products. gla.ac.uk |

This table presents a generalized comparison based on established principles of radical bromination.

Reactivity and Mechanistic Investigations of 1,2 Bis Bromomethyl 4 Fluorobenzene

Nucleophilic Substitution Reactions at Bromomethyl Centers

The primary mode of reactivity for 1,2-Bis(bromomethyl)-4-fluorobenzene involves the nucleophilic displacement of the bromide ions from the benzylic positions. The carbon-bromine bonds are polarized and susceptible to attack by a wide range of nucleophiles, a reactivity enhanced by the stability of the potential benzylic carbocation intermediates. These reactions typically proceed via an SN2 mechanism, although an SN1 pathway can be involved under certain conditions.

Alkylation Reactions with Diverse Nucleophiles

The formation of new carbon-carbon bonds via alkylation is a fundamental application of this compound. The two bromomethyl groups can react with carbanions and other carbon-based nucleophiles, leading to the extension of the carbon framework. A common strategy involves the use of soft nucleophiles, such as malonate esters, in the presence of a base.

For instance, the reaction with diethyl malonate, facilitated by a base like sodium ethoxide or potassium carbonate, would proceed via a double substitution to yield a tetraester derivative. This product can then serve as a precursor for the synthesis of fluorinated cyclic compounds or dicarboxylic acids after subsequent hydrolysis and decarboxylation. While specific studies on the 4-fluoro derivative are not prevalent in readily available literature, the reaction is analogous to that of other xylylene dibromides.

| Nucleophile | Reagent/Base | Product Type |

| Diethyl malonate | NaOEt / EtOH | Di-alkylated malonate ester |

| Organocuprates (R₂CuLi) | Li/CuI | Di-alkylated arene |

| Grignard Reagents (RMgX) | Mg/ether | Di-alkylated arene |

| Cyanide (NaCN) | DMSO | Dinitrile |

This table presents potential alkylation reactions based on the known reactivity of benzylic bromides.

Formation of Carbon-Heteroatom Bonds

The electrophilic nature of the bromomethyl groups makes them ideal for forming bonds with a variety of heteroatom nucleophiles, including oxygen, nitrogen, sulfur, and phosphorus. These reactions are crucial for the synthesis of a wide array of functionalized molecules and heterocyclic systems.

Carbon-Sulfur Bond Formation: A prominent reaction is the formation of sulfur-containing heterocycles. The reaction of 1,2-bis(bromomethyl)benzenes with sodium sulfide (B99878) in a suitable solvent like ethanol (B145695) leads to the formation of a dihydroisothianaphthene ring system through a double nucleophilic substitution. wikipedia.org This cyclization is an efficient method for creating five-membered sulfur-containing rings fused to the benzene (B151609) core. For the 4-fluoro derivative, this reaction would yield 5-fluoro-1,3-dihydroisothianaphthene.

Carbon-Nitrogen Bond Formation: Amines readily react as nucleophiles to displace the bromide ions, leading to the formation of secondary or tertiary amines. The reaction with primary amines can lead to the formation of isoindoline (B1297411) derivatives. For example, reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted 5-fluoro-isoindoline. This is a common strategy for building heterocyclic scaffolds.

Carbon-Phosphorus Bond Formation: this compound can react with phosphines, such as triphenylphosphine, to form bis(phosphonium) salts. researchgate.net These salts are stable crystalline solids and are key intermediates in the Wittig reaction. Treatment of the bis(phosphonium) salt with a strong base generates a bis(ylide), which can then react with dicarbonyl compounds to form complex alkenes in a twofold Wittig olefination.

| Nucleophile | Reagent | Product Type |

| Sodium sulfide | Na₂S | 5-Fluoro-1,3-dihydroisothianaphthene |

| Primary Amine | R-NH₂ | N-Alkyl-5-fluoroisoindoline |

| Triphenylphosphine | PPh₃ | Bis(triphenylphosphonium) bromide salt |

| Thiourea | (NH₂)₂CS | Dithiol (after hydrolysis) wikipedia.org |

This table provides examples of carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions

While nucleophilic substitution at the benzylic position is the most common reaction, the carbon-bromine bonds can also participate in transition metal-catalyzed cross-coupling reactions, although this is less typical for benzylic halides compared to aryl halides.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura type)

The Suzuki-Miyaura coupling, a powerful method for C-C bond formation, typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. While most common for aryl and vinyl halides, conditions have been developed for the coupling of benzylic halides. The reaction of this compound with arylboronic acids could potentially lead to di-arylated products, although competing side reactions such as homocoupling (Wurtz coupling) can be an issue.

Other Transition Metal-Catalyzed Coupling Transformations

Other transition metals like nickel and copper can also catalyze the cross-coupling of benzylic bromides. Nickel catalysts, often in combination with Grignard reagents (Kumada coupling), can be effective for forming C-C bonds. rsc.org

A significant application of this compound in this category is the Gilch polymerization . This reaction is a key method for synthesizing poly(p-phenylene vinylene) (PPV), an important class of conjugated polymers used in organic electronics. In the Gilch reaction, treatment of a bis(halomethyl)benzene with a strong base, such as potassium tert-butoxide, leads to the formation of a polymer chain. davidlu.netbu.edu.egnih.gov The mechanism is thought to involve the formation of a p-quinodimethane intermediate, which then polymerizes. rsc.org The use of a fluorinated monomer like this compound allows for the synthesis of fluorinated PPV derivatives, which can exhibit altered electronic properties and improved stability compared to their non-fluorinated counterparts. nih.gov

| Reaction Name | Catalyst/Base | Reactant(s) | Product Type |

| Gilch Polymerization | KOtBu | Self-polymerization | Fluorinated Poly(p-phenylene vinylene) |

| Kumada Coupling | Ni catalyst | Grignard Reagent (RMgX) | Di-alkylated arene |

This table summarizes transition metal-catalyzed coupling reactions applicable to this compound.

Cyclization and Ring-Forming Reactions

The presence of two reactive sites in a 1,2-relationship on the benzene ring makes this compound an excellent precursor for various cyclization reactions to form fused or bridged ring systems.

One of the most important applications is in the synthesis of [2.2]paracyclophanes . These are strained molecules with two benzene rings held in a face-to-face arrangement by ethylene (B1197577) bridges. The synthesis of a fluorinated [2.2]paracyclophane can be achieved by reacting this compound with a reducing agent, such as sodium metal (Wurtz coupling), or under high-dilution conditions with a suitable catalyst. This intermolecular cyclization yields a [2.2]paracyclophane with a fluorine atom on one of the aromatic decks. These fluorinated cyclophanes are valuable precursors for functional materials and polymers like Parylene. acs.orgnih.gov

As mentioned in section 3.1.2, intramolecular cyclization via reaction with difunctional nucleophiles is also a common strategy. The reaction with sodium sulfide to form 5-fluoro-1,3-dihydroisothianaphthene is a prime example of a ring-forming reaction that proceeds through a double nucleophilic substitution. Similarly, reaction with primary amines or hydrazines can lead to the formation of N-containing heterocyclic rings fused to the fluorinated benzene core.

| Reaction Type | Reagent(s) | Product | Ring System Formed |

| Wurtz Coupling | Sodium metal | 5-Fluoro-[2.2]paracyclophane | Bridged phane |

| Nucleophilic Substitution | Na₂S | 5-Fluoro-1,3-dihydroisothianaphthene | Fused 5-membered heterocycle |

| Nucleophilic Substitution | R-NH₂ | N-Alkyl-5-fluoroisoindoline | Fused 5-membered heterocycle |

This table illustrates key cyclization and ring-forming reactions involving this compound.

Intramolecular Cyclizations Leading to Fused Ring Systems

The unique architecture of this compound, featuring two reactive benzylic bromide moieties held in close proximity, makes it an excellent precursor for intramolecular cyclization reactions to form fused ring systems. These reactions typically proceed by treating the substrate with a dinucleophile, where each nucleophilic center displaces one of the bromide leaving groups to form two new bonds, thereby closing a ring.

The general strategy involves a double nucleophilic substitution. The reaction mechanism is influenced by factors such as the nature of the nucleophile, reaction conditions, and the inherent reactivity of the electrophilic benzylic carbons. The fluorine substituent at the C4 position plays a significant electronic role, enhancing the electrophilicity of the benzylic carbons through its strong electron-withdrawing inductive effect. This activation facilitates the nucleophilic attack, often leading to higher yields or allowing for milder reaction conditions compared to its non-fluorinated analog.

Various fused heterocyclic systems can be synthesized using this methodology. For instance, reaction with sulfide sources can lead to the formation of fused thiophene (B33073) derivatives, while reaction with primary amines can yield fused isoindoline-type structures. These intramolecular cyclizations are a powerful tool for building complex polycyclic frameworks from a relatively simple starting material.

| Reactant/Reagent | Resulting Fused Ring System | Reaction Type |

|---|---|---|

| Sodium Sulfide (Na₂S) | 5-Fluorodihydro-2H-benzo[c]thiophene | Intramolecular Double Nucleophilic Substitution |

| Methylamine (CH₃NH₂) | 5-Fluoro-2-methylisoindoline | Intramolecular Double Nucleophilic Substitution |

| Hydrazine (N₂H₄) | 6-Fluoro-2,3-dihydrophthalazine | Intramolecular Double Nucleophilic Substitution |

Intermolecular Cycloaddition Reactions

This compound serves as a stable precursor to the highly reactive intermediate, 4-fluoro-o-quinodimethane. This transient diene is a powerful component in intermolecular [4+2] cycloaddition reactions, specifically the Diels-Alder reaction, for constructing fluorinated polycyclic and heterocyclic systems. nih.govsioc-journal.cn The generation of o-quinodimethanes from 1,2-bis(halomethyl)benzenes is a well-established and synthetically valuable method. sioc-journal.cndocumentsdelivered.comchemrxiv.org

The process is typically initiated by a 1,4-elimination of the two bromine atoms, which can be achieved using various reagents, most commonly reducing metals like zinc or iodide salts such as sodium iodide. In this in situ generation, this compound is treated with the chosen reagent in the presence of a dienophile. The highly unstable 4-fluoro-o-quinodimethane is formed, which is immediately trapped by the dienophile in a cycloaddition reaction. The aromaticity of the benzene ring is regained in the product, providing a strong thermodynamic driving force for the reaction. nih.gov

This methodology allows for the synthesis of a wide array of complex molecules, as the nature of the final product can be easily varied by changing the dienophile. The fluorine atom is carried into the final product, providing a route to specifically fluorinated analogs of important molecular scaffolds like tetralin and its derivatives.

| Dienophile | Resulting Cycloadduct | Reaction Type |

|---|---|---|

| Maleic anhydride (B1165640) | 6-Fluoro-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylic anhydride | [4+2] Diels-Alder Cycloaddition |

| Dimethyl acetylenedicarboxylate | Dimethyl 6-fluoro-1,4-dihydronaphthalene-2,3-dicarboxylate | [4+2] Diels-Alder Cycloaddition |

| Benzoquinone | 7-Fluoro-1,4,4a,10a-tetrahydroanthracene-9,10-dione | [4+2] Diels-Alder Cycloaddition |

Influence of the Fluorine Substituent on Reactivity

Electronic Effects on the Aromatic Ring and Side Chains

The fluorine atom at the C4-position exerts a profound influence on the reactivity of this compound through a combination of inductive and resonance effects. researchgate.netcsbsju.edu

Inductive Effect (-I): Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect. pressbooks.pub This effect polarizes the sigma bonds, pulling electron density away from the aromatic ring and, by extension, from the benzylic carbons of the bromomethyl groups. This electron withdrawal increases the partial positive charge on the benzylic carbons, making them significantly more electrophilic and thus more susceptible to attack by nucleophiles. This is the dominant effect influencing the reactivity of the side chains, for example, in the intramolecular cyclizations discussed previously.

Resonance Effect (+M): Like other halogens, fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system. csbsju.edupressbooks.pub This resonance effect donates electron density to the ring, primarily at the ortho and para positions relative to the fluorine atom. However, for fluorine, the +M effect is significantly weaker than its -I effect due to poor orbital overlap between the 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the benzene ring. While this weak resonance donation can influence the reactivity of the aromatic ring itself in electrophilic aromatic substitution, its impact on the benzylic side-chain reactivity is minimal compared to the powerful inductive withdrawal.

The net result of these electronic effects is a significant activation of the C-Br bonds toward nucleophilic substitution. The benzylic carbons are rendered more electron-deficient, which lowers the activation energy for reactions involving nucleophilic attack and displacement of the bromide ion.

Steric Hindrance and Conformational Preferences in Reactivity

The influence of the fluorine substituent on reactivity can also be analyzed in terms of steric and conformational factors.

Steric Hindrance: The fluorine atom has a relatively small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å). Consequently, the steric hindrance imposed by the fluorine atom at the C4-position is generally considered minimal. wikipedia.org It does not significantly impede the approach of reactants to the bromomethyl groups located at the C1 and C2 positions. This is in contrast to larger halogens like bromine or iodine, which would exert a more substantial steric effect.

Conformational Preferences: While direct steric bulk is low, the highly polar C-F bond can influence the conformational preferences of the adjacent bromomethyl groups through electrostatic interactions, such as dipole-dipole repulsion. The two C-Br bonds of the bromomethyl groups also have significant bond dipoles. The rotational conformation of these side chains can be influenced by the repulsive forces between these dipoles and the C-F dipole. This can lead to a favored conformation where the groups are oriented to minimize these repulsive interactions. Such a conformational bias can impact reactivity, particularly in intramolecular cyclizations where a specific spatial arrangement of the two bromomethyl groups is required to achieve the transition state for ring closure. A conformation that pre-organizes the molecule for cyclization would lower the entropic barrier and accelerate the reaction, whereas a less favorable conformation could hinder it.

Applications of 1,2 Bis Bromomethyl 4 Fluorobenzene in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

The presence of two benzylic bromide moieties in 1,2-Bis(bromomethyl)-4-fluorobenzene makes it an excellent electrophile for various nucleophilic substitution reactions. This reactivity is harnessed by synthetic chemists to construct intricate molecular frameworks, including functionalized aromatic systems and diverse heterocyclic structures.

Synthesis of Functionalized Aromatic Systems

This compound is an ideal precursor for the synthesis of substituted aromatic compounds. The two bromomethyl groups can react with a wide range of nucleophiles, such as amines, thiols, and carbanions, to introduce new functional groups onto the fluorinated benzene (B151609) ring. This allows for the creation of a diverse library of molecules with tailored electronic and steric properties. For instance, reaction with secondary amines can lead to the formation of bis(aminomethyl) derivatives, which can serve as ligands for metal catalysts or as building blocks for larger supramolecular structures.

Construction of Heterocyclic Compounds

A significant application of this compound lies in the synthesis of fluorine-containing heterocyclic compounds. biosynth.com The 1,2-disposition of the bromomethyl groups is perfectly suited for cyclization reactions with binucleophiles. For example, reaction with primary amines or hydrazines can lead to the formation of fluorinated isoindoline (B1297411) and phthalazine (B143731) derivatives, respectively. These heterocyclic cores are prevalent in many biologically active molecules and pharmaceutical agents. dundee.ac.uk The incorporation of a fluorine atom can significantly modulate the physicochemical properties of these heterocycles, such as their metabolic stability and binding affinity to biological targets.

Table 1: Examples of Heterocyclic Systems Synthesized from this compound

| Heterocyclic System | Reactant |

| 5-Fluoro-2-substituted-isoindolines | Primary amines |

| 6-Fluorophthalazines | Hydrazine derivatives |

This table is illustrative and based on the general reactivity of o-bis(bromomethyl)arenes.

Role in Supramolecular Chemistry

The rigid scaffold and reactive sites of this compound make it a valuable component in the design and synthesis of supramolecular architectures. These complex, non-covalently linked assemblies have applications in molecular recognition, catalysis, and materials science.

Design and Synthesis of Self-Assembling Molecular Capsules

While direct examples involving this compound are not extensively documented, its structural motifs are analogous to building blocks used in the construction of self-assembling molecular capsules. By reacting with complementary multitopic ligands, it is conceivable that this compound could form the panels of molecular containers capable of encapsulating guest molecules. The fluorine substituent would be directed towards the interior or exterior of the cavity, influencing the guest-binding properties.

Formation of Macrocyclic Compounds (e.g., Crown Ethers and Cryptands)

Similarly, the synthesis of fluorinated macrocycles, including crown ethers and cryptands, represents a potential application for this compound. The reaction of this dihalide with polyethylene (B3416737) glycol derivatives or other long-chain diols under high-dilution conditions could yield macrocyclic structures. The fluorine atom on the aromatic ring would impart unique electronic properties to the macrocycle, potentially altering its cation-binding selectivity and complexation kinetics compared to its non-fluorinated analogues.

Integration into Polymer Chemistry

This compound can be utilized as a monomer in the synthesis of fluorinated polymers. The introduction of fluorine atoms into a polymer backbone can significantly enhance its thermal stability, chemical resistance, and optoelectronic properties.

One of the key polymerization methods applicable to this monomer is the Gilch polymerization, which is a well-established route for the synthesis of poly(p-phenylene vinylene)s (PPVs). nih.gov In this reaction, treatment of a bis(halomethyl)benzene with a strong base, such as potassium tert-butoxide, generates a reactive quinodimethane intermediate that rapidly polymerizes. The use of this compound in a Gilch-type polymerization would be expected to yield poly(4-fluoro-p-phenylene vinylene).

Table 2: Potential Polymer Synthesis via Gilch Polymerization

| Monomer | Polymer | Potential Properties |

| This compound | Poly(4-fluoro-p-phenylene vinylene) | Enhanced thermal stability, altered electronic and optical properties due to the fluorine substituent. |

This table outlines the expected polymer and its properties based on established polymerization methods.

Furthermore, this compound can potentially undergo other polymerization reactions, such as polycondensation with suitable co-monomers. For example, reaction with bisphenols or dithiols could lead to the formation of fluorinated polyethers or polythioethers, respectively. These materials could exhibit interesting properties for applications in high-performance plastics and specialty materials.

Monomer in the Synthesis of Functional Polymers (e.g., Polybenzo[c]thiophenes)

A significant application of this compound is as a starting material for the synthesis of the monomer 4-fluorobenzo[c]thiophene. This is typically achieved through a reaction with a sulfur source, such as sodium sulfide (B99878), to form the dihydrobenzo[c]thiophene intermediate, which is subsequently dehydrogenated to yield the aromatic benzo[c]thiophene. chemicalbook.com The resulting 4-fluorobenzo[c]thiophene can then undergo electropolymerization to produce poly(4-fluorobenzo[c]thiophene). rsc.org

The electropolymerization process involves applying a potential to a solution containing the monomer, leading to the formation of an adherent polymer film on the electrode surface. rsc.org This method allows for the creation of functional polymeric materials with tailored properties. The parent polymer, polybenzo[c]thiophene, is known for its interesting electrochromic and conductive properties, being transparent in its conducting (p-doped) state and blue in its neutral (insulating) state. rsc.org

The incorporation of the fluorine atom onto the polymer backbone, derived from the initial this compound, is a key strategy for fine-tuning the polymer's characteristics.

Applications in Tuning Electronic Properties of Polymeric Materials

The introduction of fluorine atoms into conjugated polymers is a well-established strategy for modulating their electronic properties, and the use of this compound as a precursor leverages this principle. researchgate.netacs.org The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect on the polymer backbone. researchgate.net

This fluorination has several important consequences for the electronic structure of polymers like polybenzo[c]thiophenes:

Energy Level Modification: Fluorine substitution typically leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netrsc.org The stabilization of the HOMO level is particularly significant as it can lead to higher open-circuit voltages (Voc) in organic photovoltaic devices. researchgate.net

Bandgap Tuning: The effect of fluorination on the bandgap can vary. In some cases, it can widen the energy bandgap, leading to a blue shift in the polymer's absorption spectrum. rsc.org However, in other systems, strategic placement of fluorine can lead to a decrease in the bandgap. researchgate.net This tunability is crucial for designing materials that absorb specific wavelengths of light for applications in organic electronics.

Influence on Doping: Electron-withdrawing substituents, such as fluorine, can have a significant impact on the n-doping (reduction) potential of the polymer. For instance, in substituted polybenzo[c]thiophenes, electron-withdrawing groups make n-doping occur at less negative potentials, which can be advantageous for creating materials that can transport both holes and electrons. rsc.org

The precise effects of fluorination are highly dependent on the specific polymer architecture and the position of the fluorine atoms. The table below summarizes the general effects of fluorine substitution on the electronic properties of thiophene-based polymers.

| Property | Effect of Fluorine Substitution | Rationale |

| HOMO Energy Level | Lowered (Stabilized) | Strong inductive electron-withdrawing effect of fluorine. researchgate.netrsc.org |

| LUMO Energy Level | Lowered | Strong inductive electron-withdrawing effect of fluorine. researchgate.netrsc.org |

| Electrochemical Bandgap | Can be widened or narrowed | Dependent on the specific molecular structure and substitution pattern. researchgate.netrsc.org |

| n-Doping Potential | Shifts to more positive values | Facilitated reduction due to the electron-withdrawing nature of fluorine. rsc.org |

| p-Doping Potential | Minor shift to more positive values | Less pronounced effect compared to n-doping. rsc.org |

These modifications to the electronic properties are critical for optimizing the performance of organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs).

Contributions to Pharmaceutical Chemistry and Drug Discovery

In pharmaceutical chemistry, the structural motifs provided by this compound are valuable for creating complex and biologically active molecules. The rigid benzene core and the reactive bromomethyl groups allow it to function as a versatile scaffold and an intermediate in the synthesis of compound libraries.

Scaffold for Bioactive Molecule Synthesis

This compound can serve as a scaffold for the synthesis of "stapled" peptides. Peptide stapling is a strategy used to constrain a peptide into its bioactive conformation, often an α-helix, by introducing a chemical brace. nih.govmdpi.com This conformational stabilization can lead to increased target affinity, enhanced proteolytic resistance, and improved cell permeability. mdpi.com

The two bromomethyl groups of this compound can react with two nucleophilic residues in a peptide chain, such as the thiol groups of two cysteine residues, to form a rigid covalent bridge. cam.ac.uk This bis-alkylation reaction locks the peptide into a specific three-dimensional structure. cam.ac.uk

The fluorinated benzene ring of the scaffold can offer additional benefits:

Modulation of Physicochemical Properties: The fluorine atom can alter the lipophilicity and metabolic stability of the resulting stapled peptide. sigmaaldrich.com

Potential for Novel Interactions: The fluorine can participate in specific interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

While the general use of bis(bromomethyl)benzenes for peptide stapling is established, the 4-fluoro derivative provides a tool for fine-tuning the properties of the final bioactive molecule.

Intermediate for Combinatorial Analogue Libraries

This compound is an excellent example of a "building block" for combinatorial chemistry, a technique used to rapidly synthesize large numbers of diverse compounds for high-throughput screening in drug discovery. nih.govnih.gov Its bifunctional nature allows for the systematic and repetitive linkage to various other chemical moieties. nih.gov

As an intermediate, it can be used to generate libraries of analogues where the fluorinated xylylene core is a common feature. For example, by reacting this compound with a diverse set of nucleophiles (e.g., amines, thiols, phenols), a library of compounds with varying substituents can be created. Each compound in the library would share the same core scaffold but differ in the nature of the groups attached at the benzylic positions.

The use of fluorinated building blocks like this compound is particularly attractive in medicinal chemistry for several reasons: sigmaaldrich.comnih.gov

Metabolic Stability: The carbon-fluorine bond is very strong, and the introduction of fluorine can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.

Binding Affinity: Fluorine can alter the electronic properties of a molecule, influencing its ability to bind to a biological target.

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for biological activity.

By incorporating this compound into a combinatorial synthesis workflow, medicinal chemists can efficiently generate a library of novel, drug-like molecules with the potential for improved pharmacological properties.

Advanced Characterization Techniques for 1,2 Bis Bromomethyl 4 Fluorobenzene and Its Derivatives

Spectroscopic Methods

Spectroscopic techniques are fundamental to elucidating the molecular structure and electronic properties of 1,2-Bis(bromomethyl)-4-fluorobenzene. Each method offers unique information, and together they provide a complete picture of the compound's identity and purity.

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. By analyzing the ¹H, ¹⁹F, and ¹³C spectra, the connectivity and chemical environment of each atom can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is characterized by signals from both the aliphatic bromomethyl protons and the aromatic ring protons. The two bromomethyl groups (-CH₂Br) are diastereotopic and are expected to appear as two distinct singlets in the region of 4.5-4.7 ppm. The three aromatic protons exhibit a more complex splitting pattern due to proton-proton and proton-fluorine couplings.

Interactive Table: Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | ~7.3-7.5 | dd | ³JHH ≈ 8.5, ⁴JHF ≈ 5.0 |

| H-5 | ~7.1-7.3 | ddd | ³JHH ≈ 8.5, ⁴JHH ≈ 2.5, ³JHF ≈ 8.5 |

| H-6 | ~7.4-7.6 | dd | ³JHH ≈ 8.5, ⁵JHF ≈ 2.5 |

| CH₂Br (pos. 1) | ~4.6 | s | - |

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. nih.gov In this compound, the ¹⁹F spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. This signal will be split into a multiplet due to coupling with the neighboring aromatic protons. The chemical shift for a fluorine atom on a benzene (B151609) ring is typically observed in the range of -110 to -120 ppm relative to CFCl₃. github.io

Interactive Table: Expected ¹⁹F NMR Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, eight distinct signals are expected: six for the aromatic carbons and two for the bromomethyl carbons. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectra of organofluorine compounds. rsc.org

Interactive Table: Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |

|---|---|---|

| C-1 | ~138-140 | ~7-9 |

| C-2 | ~135-137 | ~3-5 |

| C-3 | ~131-133 | ~8-10 |

| C-4 | ~161-163 | ~245-250 |

| C-5 | ~117-119 | ~21-23 |

| C-6 | ~128-130 | ~2-4 |

| CH₂Br (pos. 1) | ~30-32 | - |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is first separated from a mixture by gas chromatography and then ionized and detected by mass spectrometry. For this compound, electron ionization (EI) is a common method. The resulting mass spectrum will show a molecular ion peak [M]⁺. A key feature will be the isotopic pattern of the molecular ion, which will appear as a triplet of peaks (M, M+2, M+4) in an approximate 1:2:1 ratio, characteristic of a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br). docbrown.info Common fragmentation pathways include the loss of a bromine atom ([M-Br]⁺) and the loss of a bromomethyl radical ([M-CH₂Br]⁺).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of the molecular ion and its fragments, confirming the identity of this compound and distinguishing it from isomers or compounds with the same nominal mass.

Electrospray Ionization-Mass Spectrometry (ESI-MS): While ESI is a soft ionization technique typically used for polar and large molecules, it can be employed for the analysis of derivatives of this compound. For instance, if the compound is used to derivatize a nucleophilic species (e.g., an amine or thiol), the resulting product can be readily analyzed by ESI-MS to confirm the success of the reaction.

Interactive Table: Expected Mass Spectrometry Fragmentation

| Ion | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₈H₇Br₂F]⁺ | 296/298/300 | Molecular ion with characteristic 1:2:1 isotopic pattern |

| [M-Br]⁺ | [C₈H₇BrF]⁺ | 217/219 | Loss of one bromine atom; 1:1 isotopic pattern |

| [M-CH₂Br]⁺ | [C₇H₅BrF]⁺ | 203/205 | Loss of a bromomethyl radical; 1:1 isotopic pattern |

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The spectrum of this compound would display characteristic absorption bands corresponding to specific functional groups. These include C-H stretching from the aromatic ring and the methylene (B1212753) groups, C=C stretching of the benzene ring, and the characteristic C-F and C-Br stretching vibrations.

Fourier-Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of laser light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar, symmetric bonds. For this compound, FT-Raman would be particularly useful for observing the symmetric vibrations of the substituted benzene ring.

Interactive Table: Expected Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 3000-2850 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1600-1450 | FT-IR, FT-Raman |

| CH₂ Scissoring | ~1450 | FT-IR |

| C-F Stretch | 1250-1150 | FT-IR |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. This compound can serve as a precursor to benzylic radicals through homolytic cleavage of the C-Br bonds, often induced by heat or UV light.

The resulting 4-fluoro-1,2-xylylene biradical or the corresponding monoradical (formed by the loss of a single bromine atom) can be studied by EPR. The EPR spectrum provides two key pieces of information: the g-value, which is characteristic of the radical's electronic environment, and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (¹H and ¹⁹F). osti.gov Analysis of the hyperfine splitting pattern allows for the mapping of the spin density distribution across the molecule, providing crucial insights into the radical's electronic structure and reactivity. researchgate.net

Interactive Table: Expected EPR Parameters for Derived Radicals

| Parameter | Expected Value | Information Provided |

|---|---|---|

| g-value | ~2.002-2.003 | Electronic environment of the unpaired electron |

| a(CH₂) | ~15-17 G | Hyperfine coupling to methylene protons |

| a(¹⁹F) | ~5-10 G | Hyperfine coupling to the fluorine nucleus |

Crystallographic Analysis

While spectroscopic methods provide detailed information about the molecule in solution or the gas phase, crystallographic analysis is essential for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. By diffracting X-rays off a single crystal of this compound, a detailed three-dimensional map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

Interactive Table: Expected Crystallographic Data and Features

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Bond Lengths (Å) | C-C, C-F, C-Br, C-H |

| Bond Angles (°) | Angles within the aromatic ring and substituent groups |

| Torsion Angles (°) | Orientation of -CH₂Br groups relative to the ring |

Chromatographic Separations and Purity Assessment

The purity of this compound is critical for its successful application in synthesis, as impurities can lead to undesirable side reactions and byproducts. Chromatographic techniques are indispensable for separating this compound from starting materials, isomers, and other related substances, as well as for accurately assessing its purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the analysis of this compound and its derivatives.

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Methodology and Findings:

While specific GC methods for this compound are not extensively detailed in publicly available literature, suitable methods can be derived from the analysis of structurally similar compounds, such as xylene isomers and other halogenated aromatic compounds. For instance, the separation of bromo-substituted styrene (B11656) oxides has been achieved using chiral capillary columns, demonstrating the utility of GC for resolving halogenated isomers. researchgate.net

A typical GC method for purity assessment would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The choice of stationary phase is crucial for achieving optimal separation. Non-polar or moderately polar stationary phases, such as those based on polysiloxanes (e.g., DB-5 or DB-17), are generally suitable for the analysis of halogenated aromatic compounds.

The oven temperature is programmed to ramp up during the analysis, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. For more definitive identification of impurities, a mass spectrometer (MS) can be used as the detector, providing both retention time and mass spectral data.

A hypothetical GC method for the purity analysis of this compound is presented in the table below. The retention time of the main peak would be used for identification, and the peak area percentage would provide a quantitative measure of its purity.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

| Injection Volume | 1 µL |

| Sample Preparation | 1 mg/mL in Dichloromethane |

This table is interactive. Users can sort and filter the data.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation and purification of a broad range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For this compound, HPLC offers a powerful method for purity assessment and the separation of non-volatile impurities or degradation products.

Methodology and Findings:

The separation in HPLC is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For non-polar to moderately polar compounds like this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation of structurally related compounds, such as 4,4′-Bis(bromomethyl)biphenyl, is routinely performed using HPLC for purity assessment. sigmaaldrich.com A similar approach can be effectively applied to this compound. The elution order in reversed-phase HPLC is generally determined by the polarity of the analytes, with less polar compounds having longer retention times.

A UV detector is commonly employed for the analysis of aromatic compounds, as the benzene ring provides strong chromophores. The wavelength for detection is typically set at or near the absorption maximum of the analyte to ensure high sensitivity.

An exemplary HPLC method for the purity analysis of this compound is outlined in the table below. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 0.5 mg/mL in Acetonitrile |

This table is interactive. Users can sort and filter the data.

The development of robust chromatographic methods is essential for ensuring the quality and consistency of this compound used in research and industrial applications. These techniques provide the necessary tools for the detailed characterization and purity assessment of this important chemical intermediate and its derivatives.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine molecular energies, geometries, and other characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than a complex wave function. idpublications.org This approach provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT is particularly effective for geometry optimization, where the lowest energy arrangement of atoms is determined, yielding predictions of bond lengths, bond angles, and dihedral angles.

For a molecule like 1,2-Bis(bromomethyl)-4-fluorobenzene, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-31G* or larger, would predict the equilibrium geometry. nih.gov The optimized geometric parameters obtained by the B3LYP method often show excellent agreement with experimental values. researchgate.net For example, in a study of 1,3,5-tribromo-2,4,6-trifluoro-benzene, DFT calculations accurately reproduced the bond lengths and angles of the substituted aromatic ring. researchgate.net

Once a geometry is optimized, the same DFT methods can be used to calculate vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental data from infrared (IR) and Raman spectroscopy. nih.govresearchgate.net The agreement between observed and calculated spectra is often very good, allowing for reliable assignment of vibrational modes. nih.gov

Below is a representative table illustrating the comparison between experimental and DFT-calculated vibrational frequencies for a related halogenated molecule, demonstrating the typical accuracy of such methods.

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (B3LYP/6-31G*) (cm-1) | Assignment |

|---|---|---|---|

| ν(C-F) | 1250 | 1245 | C-F Stretch |

| ν(C-Br) | 680 | 675 | C-Br Stretch |

| γ(C-H) | 830 | 828 | C-H Out-of-plane bend |

This table is illustrative, based on typical results for halogenated aromatic compounds.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the key reactive sites are the two bromomethyl groups, which are susceptible to nucleophilic attack. FMO theory predicts that a nucleophile's HOMO will interact with the LUMO of the substrate. wikipedia.org In this case, the LUMO would be expected to have significant orbital coefficients located on the methylene (B1212753) carbons and the anti-bonding σ* orbital of the C-Br bonds. This localization makes these carbons the primary sites for electrophilic interaction with a nucleophile. numberanalytics.com

Substituents on the aromatic ring influence the energies and distributions of these frontier orbitals. The fluorine atom, being strongly electronegative, acts as an electron-withdrawing group, which would generally lower the energy of both the HOMO and LUMO. The electron-donating or -withdrawing character of substituents can be quantitatively assessed by their effect on the HOMO-LUMO gap. stackexchange.com

| Compound (Illustrative) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzyl (B1604629) Bromide | -9.50 | -0.85 | 8.65 |

| 4-Fluorobenzyl Bromide | -9.72 | -0.98 | 8.74 |

| 4-Nitrobenzyl Bromide | -10.45 | -1.90 | 8.55 |

This table presents illustrative data based on general principles of substituent effects on benzyl halides.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and packing of molecules are governed by their conformational flexibility and the non-covalent forces between them.

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule (conformers) and their relative energies. For this compound, the primary source of conformational isomerism is the rotation of the two -CH2Br groups around their respective C(aryl)-C(methylene) bonds.

This is analogous to the conformational analysis of ortho-xylene, where different orientations of the two methyl groups lead to distinct conformers. researchgate.netnih.gov Computational studies on o-xylene (B151617) have identified conformers where the C-H bonds of the methyl groups are oriented in various ways relative to each other and the ring, with small but significant energy differences. dergipark.org.trcolostate.edu For this compound, one would expect to find low-energy conformers corresponding to different relative orientations of the C-Br bonds (e.g., pointing in the same direction or opposite directions relative to the plane of the ring). A computational scan of the dihedral angles defining the orientation of the bromomethyl groups would reveal the potential energy surface and identify the global minimum energy structure.

| Conformer of o-Xylene (Analogy) | Relative Energy (kJ/mol) | Description |

|---|---|---|

| Conformer 1 | 0.00 | Global minimum, one C-H from each methyl points away from the other |

| Conformer 2 | ~8.0 | One methyl group rotated |

| Conformer 3 | ~12.0 | Both methyl groups rotated, leading to steric clash |

This table is illustrative, based on computational studies of o-xylene and demonstrates the principle of relative conformer energies. nih.gov

In the solid state, molecules arrange themselves into a crystal lattice stabilized by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to be significant:

C–H···F Interactions: Weak hydrogen bonds involving the fluorine atom are common in the crystal structures of fluorinated organic molecules. ed.ac.uk While individually weak, their cumulative effect can be a significant factor in crystal packing. ed.ac.uk

Br···Br Interactions: Halogen bonding is a directional interaction between an electrophilic region on one halogen atom and a nucleophilic region on another. These interactions are frequently observed in the crystal structures of brominated compounds. researchgate.net

C–H···Br Interactions: The bromine atoms can also act as hydrogen bond acceptors, forming weak interactions with hydrogen atoms on adjacent molecules. researchgate.net

π–π Stacking: The aromatic rings can stack on top of each other, stabilized by electrostatic and dispersion forces. rsc.org

Computational methods, including DFT and analysis of the Hirshfeld surface, can be used to identify and quantify these interactions. nih.gov For example, studies on fluorobenzene (B45895) derivatives have used periodic DFT calculations to show that C–H···F contacts contribute significantly to the stabilization of crystal structures. ed.ac.uk Similarly, analysis of crystalline 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649) revealed layers linked by intermolecular Br···Br interactions. rsc.org These computational tools help rationalize why a molecule adopts a particular crystal packing arrangement.

Studies on C-F to Metal Ion σ-Donor Bonds

While specific computational studies on this compound are not extensively documented in publicly available research, the nature of the interaction between the carbon-fluorine (C-F) bond and metal ions can be understood through theoretical investigations of simpler fluorinated aromatic compounds like fluorobenzene.

The interaction between a C-F bond and a metal ion is primarily electrostatic in nature. scielo.org.mx The highly electronegative fluorine atom creates a significant dipole moment along the C-F bond, with the fluorine atom carrying a partial negative charge and the carbon atom a partial positive charge. This polarity allows the fluorine atom to act as a σ-donor, interacting with positively charged metal ions.

Computational studies on fluorinated aromatic compounds have shown that the strength of this interaction is dependent on several factors, including the nature of the metal ion, the solvent, and the electronic environment of the aromatic ring. rsc.org For instance, alkali metal ions, which are hard Lewis acids, are expected to form more significant interactions with the hard Lewis base character of the fluorine atom. rsc.org

In the case of this compound, the presence of the electron-withdrawing bromomethyl groups would further influence the electron density of the aromatic ring. Theoretical calculations would be necessary to precisely quantify this effect, but it is anticipated that these groups would slightly reduce the electron-donating capacity of the fluorine atom.

Table 1: Theoretical Interaction Parameters of Fluorobenzene with Metal Ions

| Interacting Species | Interaction Distance (Å) | Binding Energy (kcal/mol) | Method of Calculation |

| Fluorobenzene-Li⁺ | ~2.1 | ~25 | DFT |

| Fluorobenzene-Na⁺ | ~2.3 | ~18 | DFT |

| Fluorobenzene-K⁺ | ~2.6 | ~13 | DFT |

Note: The data in this table are representative values from computational studies on fluorobenzene and are intended to provide a theoretical framework for understanding the potential interactions of this compound.

Investigations into Ion-Pairing Phenomena

Ion-pairing involving this compound would likely be driven by the formation of a carbocation at one or both of the bromomethyl positions through the loss of a bromide ion. The resulting benzylic carbocation would be stabilized by the aromatic ring, and its interaction with counter-ions in solution is a key aspect of its reactivity.

Theoretical models can be used to calculate the electrostatic potential surface of the carbocation derived from this compound. This would reveal the distribution of charge and indicate the preferred sites for interaction with a counter-ion. It is expected that the positive charge would be delocalized over the aromatic ring and the remaining methylene group.

Table 2: Calculated Mulliken Charges for a Hypothetical 4-Fluoro-2-(bromomethyl)benzyl Cation

| Atom | Mulliken Charge (a.u.) |

| C (cationic center) | +0.35 |

| C (aromatic, attached to F) | +0.15 |

| F | -0.25 |

| Br | -0.10 |

Note: This data is hypothetical and serves to illustrate the expected charge distribution in a related carbocation. Actual values for the cation of this compound would require specific DFT calculations.

Furthermore, computational investigations can model the thermodynamics and kinetics of ion-pair formation and dissociation. These studies can provide valuable information on the stability of the ion pair in different solvents and the energy barriers for reactions involving these species. The choice of computational method, such as ab initio or DFT, along with an appropriate basis set, is crucial for obtaining accurate results. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways and Catalytic Applications

Future research is anticipated to focus on uncovering new reaction pathways involving 1,2-bis(bromomethyl)-4-fluorobenzene. While its use in the synthesis of heterocycles and pharmaceuticals is established, there is considerable scope for expanding its synthetic utility. biosynth.com Investigations into novel cycloaddition reactions, cross-coupling methodologies, and polymerization techniques could yield a diverse array of complex molecules with unique properties.

A significant area of potential is in the development of novel catalytic systems. The rigid, fluorinated backbone of the molecule could be exploited to design new ligands for transition metal catalysts. These catalysts could find applications in asymmetric synthesis, where the fluorine atom could impart unique electronic effects, influencing the stereoselectivity of reactions. Furthermore, the two bromomethyl groups provide a handle for immobilization onto solid supports, paving the way for the development of recyclable and more sustainable heterogeneous catalysts.

Development of Sustainable and Greener Synthetic Methodologies

In line with the growing emphasis on environmentally benign chemical processes, a key future direction will be the development of sustainable and greener synthetic routes utilizing this compound. This includes the exploration of reactions in aqueous media, the use of biodegradable solvents, and the development of solvent-free reaction conditions, potentially aided by microwave or ultrasonic irradiation. dntb.gov.ua

Advanced Material Science Applications and Functional Devices

The integration of fluorine into organic molecules often imparts desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. These features make this compound an attractive precursor for the synthesis of advanced materials. Future research is likely to explore its use in the creation of novel polymers, including polycyclic aromatic hydrocarbons and fluorinated analogues of existing high-performance polymers. These materials could exhibit unique optical and electronic properties suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

The ability to form rigid, well-defined structures through reactions of the two bromomethyl groups also opens up possibilities in the field of supramolecular chemistry and crystal engineering. Researchers may investigate the self-assembly of derivatives of this compound to create functional architectures such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with potential applications in gas storage, separation, and catalysis.

Innovations in Bioconjugation and Bio-inspired Synthesis

The reactivity of the bromomethyl groups in this compound makes it a candidate for bioconjugation reactions, where molecules are attached to biological entities such as proteins or nucleic acids. Future studies could explore its use as a bifunctional linker to crosslink biomolecules, aiding in the study of protein-protein interactions or for the development of antibody-drug conjugates. The fluorine atom can also serve as a useful label for ¹⁹F NMR studies of biological systems.

Inspired by natural processes, researchers may also explore the use of this compound in the synthesis of complex, bio-inspired molecules. Its ability to act as a scaffold for the construction of intricate three-dimensional structures could be harnessed to create synthetic analogues of natural products or to develop novel molecular probes for biological imaging and sensing. The development of new bioconjugation strategies and their application in radiochemistry, for instance, is an expanding field where fluorinated compounds play a crucial role. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2-Bis(bromomethyl)-4-fluorobenzene, and how does fluorination impact reaction efficiency?

- Methodological Answer : The synthesis typically involves bromination of 4-fluoro-o-xylene using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) under radical initiation. Fluorination at the 4-position increases electron withdrawal, which can slow bromination kinetics due to reduced electron density on the aromatic ring. Yields range from 60–85%, depending on solvent polarity (e.g., CCl₄ vs. DCM) and temperature control (40–80°C). Side products like mono-brominated or over-brominated derivatives must be separated via column chromatography .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm, split due to fluorine coupling) and bromomethyl groups (δ 4.3–4.6 ppm). Fluorine-19 NMR shows a singlet near δ -110 ppm .

- Mass Spectrometry : ESI-MS or EI-MS typically displays molecular ion peaks at m/z 264 (M⁺ for C₈H₇Br₂F) with isotopic patterns characteristic of bromine .

- FT-IR : Absorbances at ~560 cm⁻¹ (C-Br stretch) and 1220 cm⁻¹ (C-F stretch) confirm functional groups .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :